molecular formula C10H15ClN4 B6594006 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine CAS No. 890094-00-5

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Cat. No. B6594006
CAS RN: 890094-00-5
M. Wt: 226.70 g/mol
InChI Key: AMLMGZLKACUGDC-UHFFFAOYSA-N
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Description

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CCPA) is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CCPA belongs to the class of pyrimidine derivatives and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Compounds structurally related to 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine have been explored for their antiviral properties. For instance, studies on substituted 2,4-diaminopyrimidines reveal their potential in inhibiting retrovirus replication, including HIV, by targeting specific viral enzymes or processes critical for viral replication. This research suggests the possibility of developing new antiretroviral drugs from pyrimidine derivatives (Hocková et al., 2003).

Synthesis and Chemical Reactions

Research on the amination of chloropyrimidines, including studies on 2-chloro-and 2,4-dichloropyrimidines, illustrates the chemical versatility and reactivity of these compounds. Such studies provide insights into synthesizing aminopyrimidines and their derivatives, which are valuable for developing pharmaceuticals, agrochemicals, and other specialized chemicals (Averin et al., 2008).

Material Science Applications

Pyrimidine derivatives are also investigated for their applications in material science, such as in the synthesis of high-performance polymers. Studies demonstrate the use of pyrimidine-containing compounds in producing polyimides with high thermal stability and mechanical properties, suggesting applications in aerospace, electronics, and other high-tech industries (Wang et al., 2008; Yang et al., 2004).

Synthetic Methodologies

Further research delves into the development of synthetic methodologies for creating complex pyrimidine structures, such as through the Na2CO3-mediated annulation reaction. These methodologies enable the synthesis of structurally diverse pyrimidine derivatives, potentially leading to new drugs and materials with tailored properties (Wu et al., 2022).

Imaging Agent Development

Pyrimidine derivatives have been explored as potential imaging agents for diagnosing diseases. For example, specific chloro-substituted pyrimidine compounds have been synthesized for use in single photon emission computed tomography (SPECT) imaging, highlighting the role of pyrimidine derivatives in medical diagnostics and research (Tian et al., 2001).

properties

IUPAC Name

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLMGZLKACUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259409
Record name 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

CAS RN

890094-00-5
Record name 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890094-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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